2-Heptyl-2-hexyl-1,3-dioxolane
Description
Structure
3D Structure
Properties
CAS No. |
62958-58-1 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
2-heptyl-2-hexyl-1,3-dioxolane |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-9-11-13-16(17-14-15-18-16)12-10-8-6-4-2/h3-15H2,1-2H3 |
InChI Key |
SYQPYDITZKRRJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(OCCO1)CCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Disubstituted 1,3 Dioxolanes
Classical Acetalization and Ketalization Approaches
The most conventional method for synthesizing 1,3-dioxolanes involves the direct reaction of a carbonyl compound with a 1,2-diol, such as ethylene (B1197577) glycol. organic-chemistry.org This reaction is typically catalyzed by an acid and is reversible, necessitating strategies to drive the reaction to completion. organic-chemistry.org
Brønsted acids are frequently used catalysts for the formation of 1,3-dioxolanes from aldehydes and ketones reacted with ethylene glycol. organic-chemistry.orgchemicalbook.com Common catalysts include p-toluenesulfonic acid (p-TsOH), which is effective in promoting the condensation reaction. chemicalbook.com The general mechanism involves the protonation of the carbonyl oxygen by the Brønsted acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol. Subsequent intramolecular cyclization and elimination of a water molecule yield the final 1,3-dioxolane (B20135) product.
Table 1: Common Brønsted Acid Catalysts in Dioxolane Synthesis
| Catalyst Name | Abbreviation | Typical Reaction Conditions |
|---|---|---|
| p-Toluenesulfonic acid | p-TsOH | Refluxing toluene (B28343) with water removal organic-chemistry.orgchemicalbook.com |
| Sulfuric acid | H₂SO₄ | Varies, often in excess diol |
Lewis acids are also effective catalysts for dioxolane synthesis, offering an alternative to Brønsted acids. organic-chemistry.org Catalysts such as tin(IV) chloride (SnCl₄) have been used in the reaction of ethylene oxide with formaldehyde (B43269) to produce the parent 1,3-dioxolane. chemicalbook.com More contemporary methods employ catalysts like cerium(III) trifluoromethanesulfonate (B1224126) for the efficient conversion of hydroxyacetophenones into their corresponding cyclic acetals under mild conditions. organic-chemistry.org Lewis acid catalysis generally proceeds by coordination of the Lewis acid to the carbonyl oxygen, which, similar to protonation, activates the carbonyl group toward nucleophilic attack by the diol.
Table 2: Selected Lewis Acid Catalysts for Dioxolane Formation
| Catalyst Name | Formula | Key Features |
|---|---|---|
| Tin(IV) chloride | SnCl₄ | Used in reactions involving ethylene oxide chemicalbook.com |
| Boron trifluoride etherate | BF₃·OEt₂ | Employed in stereoselective syntheses nih.gov |
| Cerium(III) trifluoromethanesulfonate | Ce(OTf)₃ | Effective for complex ketones under mild conditions organic-chemistry.org |
The formation of acetals and ketals is a reversible process, with the equilibrium often not strongly favoring the product side. organic-chemistry.org To achieve high yields, the water produced during the reaction must be removed to shift the equilibrium toward the formation of the dioxolane. organic-chemistry.org
A standard and highly effective technique is the use of a Dean-Stark apparatus . organic-chemistry.org This method involves refluxing the reaction in a solvent that forms an azeotrope with water, such as toluene. organic-chemistry.orgchemicalbook.com The azeotrope distills out of the reaction mixture, condenses, and is collected in a graduated tube where the water separates from the less dense, immiscible solvent. The solvent then returns to the reaction flask, allowing for the continuous removal of water.
Other strategies for water removal include:
Chemical Sequestration: Using reagents that react with water, such as trialkyl orthoformates. organic-chemistry.org
Physical Sequestration: Employing drying agents like molecular sieves within the reaction mixture. organic-chemistry.org
Reactive Distillation: In industrial settings, reactive distillation can be used where the reaction and separation occur in the same unit, removing water as an overhead vapor stream. googleapis.com This method can improve the yield of 1,3-dioxolane significantly. researchgate.net
Stereoselective and Stereospecific Synthesis of Dioxolane Scaffolds
While the synthesis of an achiral compound like 2-Heptyl-2-hexyl-1,3-dioxolane does not require stereocontrol, the methodologies developed for stereoselective synthesis are crucial for creating more complex, substituted dioxolanes and highlight advanced synthetic strategies.
Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis for oxidative transformations. nih.govfrontiersin.org Their application has been extended to the stereocontrolled synthesis of 1,3-dioxolanes. This is achieved through the oxidative difunctionalization of alkenes. nih.gov In these reactions, a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549), is used to oxidize an alkene substrate. nih.gov
The reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. nih.gov This intermediate is formed through the participation of a neighboring group, typically a carboxylic acid which acts as a bidentate nucleophile. nih.gov To maintain the stable heterocyclic structure of the dioxolane, a subsequent nucleophilic attack at the 2-position is required. nih.gov This method allows for the stereoselective assembly of three components—an alkene, a carboxylic acid, and a carbon nucleophile—into the final dioxolane product. nih.gov The stereoselectivity is controlled in two key steps: the oxidative formation of the cyclic cation intermediate and its subsequent stereoselective trapping by the nucleophile. nih.gov
The use of hypervalent iodine reagents facilitates elegant three-component assembly reactions for synthesizing substituted dioxolanes. nih.gov In a typical procedure, an alkene, a carboxylic acid (like acetic acid), and a silyl (B83357) enol ether (acting as the carbon nucleophile) are combined. nih.gov The hypervalent iodine reagent mediates the reaction, leading to the stereoselective formation of the dioxolane. nih.gov
For example, the reaction of cis-4-octene (B1353254) with (diacetoxyiodo)benzene in the presence of acetic acid and a silyl enol ether leads to a substituted dioxolane product. nih.gov This three-component condensation demonstrates a sophisticated approach to building molecular complexity in a single step, offering a powerful alternative to traditional multi-step sequences for constructing highly functionalized dioxolane scaffolds. nih.gov
Resolution Techniques for Chiral Dioxolane Analogues
The separation of racemic mixtures of chiral 1,3-dioxolanes into their constituent enantiomers is a critical process in stereochemistry, particularly for applications in pharmaceuticals and materials science. wikipedia.orgnih.gov A primary method for chiral resolution involves the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent. wikipedia.org These diastereomers, possessing different physical properties, can then be separated using conventional techniques like crystallization. wikipedia.org
One common strategy involves the acetalization of a ketone with a chiral diol or, conversely, the reaction of a racemic diol with a chiral ketone. For instance, the acetalization of dl-muscone with N,N'-dibenzyl-L-tartaramide, a derivative of the common resolving agent tartaric acid, produces a diastereomeric mixture of acetals that can be separated by recrystallization. wikipedia.orgresearchgate.net After separation, the chiral resolving agent is removed to yield the pure enantiomer. wikipedia.org
Chromatographic techniques are also widely employed for the resolution of chiral compounds. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers of 1,3-dioxolanes. researchgate.net This method has been successfully used to determine the enantiomeric excess (ee) of newly synthesized chiral dioxolanes. researchgate.net
More advanced techniques include enantiospecific cocrystallization, where one enantiomer of a chiral compound selectively forms a cocrystal with one enantiomer of a chiral coformer, allowing for separation from the mixture. pharmtech.com Additionally, for compounds that crystallize as conglomerates (where enantiomers crystallize separately), methods like attrition-enhanced deracememization, or Viedma ripening, can be employed without the need for a resolving agent. pharmtech.com
Green Chemistry Principles in Dioxolane Synthesis
The synthesis of 1,3-dioxolanes is increasingly guided by the principles of green chemistry, which advocate for the use of renewable feedstocks, the reduction of waste, and the use of environmentally benign substances. rsc.org This involves developing new catalytic systems and processes that are more efficient and sustainable than traditional methods. imist.ma
A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions have been developed for dioxolane synthesis, offering benefits such as reduced waste, lower costs, and simplified purification. nih.gov For example, the condensation of diols and aldehydes to form 1,3-dioxolanes can be achieved in excellent yields under neat conditions at mild temperatures using a cationic oxorhenium(V) oxazoline (B21484) complex as a catalyst. nih.gov Another approach involves using minimal quantities of a solvent like dimethyl sulfoxide (B87167) (DMSO) in a rotary evaporator, which allows for rapid reaction times and high yields. organic-chemistry.org
The use of heterogeneous catalysts is another cornerstone of green synthesis, as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. imist.ma Catalysts such as montmorillonite (B579905) K10 clay, zeolites, solid acids, and graphene oxide have been effectively used for the synthesis of 1,3-dioxolanes. imist.manih.govresearchgate.net Graphene oxide, for instance, has been used as a catalyst for the reaction of 1,2-diols with ketones under ultrasonic irradiation, an energy-efficient technique that can enhance reaction rates. researchgate.net Organocatalysts, such as iodine, also provide a mild and efficient alternative to traditional strong acid catalysts. organic-chemistry.org
| Catalyst | Substrates | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Oxorhenium(V) oxazoline complex | Diols and Aldehydes (e.g., Glycerol (B35011), Furfural) | Neat (Solvent-free), Mild Temperature | Excellent yields under solvent-free conditions. | nih.gov |
| Graphene Oxide (GO) | 1,2-Diols and Ketones | Ultrasonic irradiation | Eco-friendly catalyst, enhanced reaction rates. | researchgate.net |
| Montmorillonite K10 | Salicylaldehyde and Diols | Toluene (with Dean-Stark) | Heterogeneous, reusable clay catalyst. | nih.gov |
| Iodine (I₂) | Carbonyl compounds and 1,3-bis(trimethylsiloxy)propane | Neutral, aprotic conditions | Mild, neutral conditions, high efficiency. | organic-chemistry.org |
The shift from fossil-based feedstocks to renewable resources is a fundamental goal of green chemistry. nih.gov Biomass is a rich source of functionalized molecules that can serve as precursors for dioxolanes. nih.govresearchgate.net Glycerol, a major byproduct of biodiesel production, is a key renewable feedstock that can be converted into valuable dioxolane derivatives. nih.govresearchgate.net Similarly, other biomass-derived molecules like furfural (B47365) and various diols (e.g., 2,3-butanediol) can be utilized. nih.govnih.gov
Lactic acid and formaldehyde, both of which can be sourced from bio-based processes, can be combined to produce 5-methyl-1,3-dioxolane-4-one, which serves as a green solvent itself. rsc.org This highlights a circular approach where bio-derived dioxolanes can replace traditional fossil-based solvents. rsc.org
Furthermore, carbon dioxide (CO₂), a greenhouse gas, is being explored as a renewable C1 feedstock. nih.gov Chemoenzymatic cascades have been developed where bioderived diols are reacted with CO₂ and hydrogen, using a ruthenium catalyst, to form the corresponding 1,3-dioxolanes. nih.govrwth-aachen.de This process transforms a waste product into a valuable chemical building block, representing a significant advancement in sustainable synthesis. nih.gov
Synthesis of this compound and Related Ketal Structures
The synthesis of this compound, a 2,2-disubstituted dioxolane, is achieved through established methods for ketal formation. The most direct route involves the reaction of the corresponding ketone, 7-tetradecanone (B8749507) (also known as heptyl hexyl ketone), with ethylene glycol.
The most common and straightforward method for synthesizing 2,2-disubstituted 1,3-dioxolanes is the acid-catalyzed condensation of a ketone with a 1,2-diol, such as ethylene glycol. imist.maorganic-chemistry.orgchemicalbook.com This reaction is an equilibrium process, and the removal of water is crucial to drive the reaction towards the formation of the product. organic-chemistry.orgthieme-connect.de
A standard laboratory procedure employs a Brønsted acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or a Lewis acid catalyst. organic-chemistry.org The reaction is typically conducted in a solvent like toluene or benzene, which allows for the azeotropic removal of water using a Dean-Stark apparatus. organic-chemistry.orgthieme-connect.de The reaction mechanism involves the initial protonation of the ketone's carbonyl oxygen by the acid catalyst, making the carbonyl carbon more electrophilic. researchgate.netyoutube.com This is followed by a nucleophilic attack from one of the hydroxyl groups of the 1,2-diol to form a hemiketal intermediate. An intramolecular cyclization then occurs, where the second hydroxyl group attacks the protonated hemiketal carbon, leading to the elimination of a water molecule and the formation of the stable five-membered dioxolane ring. researchgate.netyoutube.com
To synthesize this compound, 7-tetradecanone would be reacted with ethylene glycol under these conditions.
| Ketone/Aldehyde | Diol | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Various Ketones | Ethylene Glycol | Graphene Oxide / Ultrasound | 2,2-Disubstituted-1,3-dioxolanes | researchgate.net |
| Benzaldehydes | Ethylene Glycol | MIL-101(Cr)-SO₃H / Toluene | 2-Aryl-1,3-dioxolanes | imist.ma |
| Acetone | Ethylene Glycol | HCl | 2,2-Dimethyl-1,3-dioxolane (Solketal precursor) | imist.ma |
| 7-Tetradecanone | Ethylene Glycol | p-TsOH / Toluene, Dean-Stark | This compound | General Method organic-chemistry.orgchemicalbook.com |
Beyond direct condensation, several alternative pathways exist for the synthesis of alkyl-substituted dioxolanes. One notable method is the reaction of ketones with oxiranes (epoxides) in the presence of a Lewis acid catalyst. acs.org This reaction provides a direct route to 1,3-dioxolanes without the production of water, thus avoiding the need for its removal to drive the reaction equilibrium. acs.org
Transketalization is another effective strategy, particularly useful when dealing with sensitive substrates or when aiming for greener reaction conditions. researchgate.net In this process, an existing ketal, such as 2,2-dimethoxypropane (B42991) or a glycerol-derived ketal like solketal, is reacted with a different ketone and diol. The equilibrium is shifted by removing the more volatile ketone or diol from the starting ketal, leading to the formation of the new, desired dioxolane. This method proceeds without the liberation of water. researchgate.net
More complex, stereoselective methods have also been developed. For example, a three-component assembly involving an alkene, a carboxylic acid, and a silyl enol ether can be mediated by a hypervalent iodine reagent. nih.gov This process proceeds through a 1,3-dioxolan-2-yl cation intermediate to stereoselectively form highly substituted dioxolane products. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds. Through the analysis of 1D and 2D NMR spectra, the precise connectivity of atoms and the stereochemistry of the molecule can be determined.
One-dimensional (1D) NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
The ¹H NMR spectrum of 2-Heptyl-2-hexyl-1,3-dioxolane is expected to show distinct signals corresponding to the protons of the dioxolane ring and the two different alkyl chains. The four protons of the dioxolane ring (O-CH₂-CH₂-O) would likely appear as a singlet or a narrow multiplet in the range of 3.8-4.0 ppm. The aliphatic protons of the heptyl and hexyl chains would resonate in the upfield region (approximately 0.8-1.6 ppm), with the terminal methyl (CH₃) groups appearing as triplets around 0.9 ppm and the methylene (B1212753) (CH₂) groups presenting as overlapping multiplets.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The quaternary carbon at the 2-position of the dioxolane ring (C(O)R₂) is expected to appear significantly downfield. The carbons of the dioxolane ring's ethylene (B1197577) bridge (O-CH₂-CH₂-O) would resonate around 65 ppm. The carbons of the heptyl and hexyl chains would produce a series of signals in the aliphatic region (approximately 14-40 ppm). Combining 1D and 2D NMR experiments is a proven spectroscopic approach for determining the connectivity of carbons and protons in complex organic structures. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Dioxolane C2 | - | ~110 |
| Dioxolane C4, C5 | ~3.9 (s, 4H) | ~65 |
| Hexyl C1' | ~1.6 (t, 2H) | ~38 |
| Hexyl C2'-C5' | ~1.3 (m, 8H) | ~22-32 |
| Hexyl C6' | ~0.9 (t, 3H) | ~14 |
| Heptyl C1'' | ~1.6 (t, 2H) | ~38 |
| Heptyl C2''-C6'' | ~1.3 (m, 10H) | ~22-32 |
| Heptyl C7'' | ~0.9 (t, 3H) | ~14 |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between adjacent CH₂ groups within the hexyl and heptyl chains, allowing for the complete assignment of each alkyl chain's proton signals.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). youtube.comyoutube.com This technique would definitively link each proton signal in the alkyl chains and the dioxolane ring to its corresponding carbon signal, confirming the assignments made from 1D spectra. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two to three bonds, ²J and ³J). youtube.com This is particularly useful for connecting different fragments of the molecule. For instance, HMBC would show correlations from the protons on the first methylene groups of the hexyl and heptyl chains (C1' and C1'') to the quaternary carbon (C2) of the dioxolane ring. It would also show correlations from the dioxolane ring protons (on C4 and C5) to the same quaternary carbon (C2), confirming the attachment of the alkyl chains to the ring.
DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion rates of molecules in solution. It can be used to confirm that all the observed ¹H signals belong to a single molecular entity by showing that they all have the same diffusion coefficient. It is also a powerful tool for analyzing mixtures by separating the signals of different components.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments serves as a molecular fingerprint.
For this compound (C₁₆H₃₂O₂), the expected molecular weight is approximately 270.48 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 270.
The fragmentation of the molecular ion is predictable based on the stability of the resulting carbocations. libretexts.org Key fragmentation pathways for 2,2-dialkyl-1,3-dioxolanes include:
Alpha-cleavage: Loss of the larger alkyl radical is often favored. Therefore, the loss of a heptyl radical (•C₇H₁₅, 99 amu) to form an ion at m/z 171, or the loss of a hexyl radical (•C₆H₁₃, 85 amu) to form an ion at m/z 185 are highly probable. These resulting oxonium ions are stabilized by the adjacent oxygen atoms.
Ring Cleavage: Fragmentation of the dioxolane ring itself can lead to characteristic smaller ions.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 270 | [C₁₆H₃₂O₂]⁺ | Molecular Ion (M⁺) |
| 185 | [M - C₆H₁₃]⁺ | Loss of hexyl radical |
| 171 | [M - C₇H₁₅]⁺ | Loss of heptyl radical |
| 87 | [C₄H₇O₂]⁺ | Cleavage product from the dioxolane ring with one carbon from an alkyl chain |
Note: The relative intensity of peaks depends on the ionization energy and the stability of the fragment ions.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. This hyphenated technique is ideal for analyzing volatile compounds like this compound. In a GC-MS analysis, the sample is first vaporized and separated into its components based on their boiling points and interactions with the chromatographic column. osti.gov Each separated component then enters the mass spectrometer for identification.
GC-MS is exceptionally useful for:
Purity Assessment: It can detect and identify any residual starting materials (e.g., heptyl hexyl ketone, ethylene glycol) or byproducts from the synthesis, allowing for the accurate determination of the compound's purity.
Mixture Analysis: GC-MS can separate and identify this compound within complex mixtures, making it a valuable tool in various applications. jmchemsci.com
Quantitative Analysis: When used with an appropriate internal standard, GC-MS can precisely quantify the amount of the target compound in a sample. Stable-isotope dilution GC-MS is a particularly accurate method for quantification. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are excellent for identifying the functional groups present.
For this compound, the IR and Raman spectra would be dominated by vibrations associated with the alkyl chains and the dioxolane ring.
C-H Stretching: Strong bands in the 2850-2960 cm⁻¹ region in both IR and Raman spectra correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous CH₂ and CH₃ groups.
C-O Stretching: The most characteristic feature of the dioxolane ring is the strong C-O-C stretching vibrations. A series of strong bands are expected in the IR spectrum between 1000 and 1200 cm⁻¹. These bands are a definitive indicator of the acetal (B89532) functional group. researchgate.netrsc.org
CH₂ Bending: Bending (scissoring) vibrations for the CH₂ groups are expected around 1465 cm⁻¹.
While IR spectroscopy is generally more sensitive to polar bonds like C-O, Raman spectroscopy is more sensitive to non-polar bonds and can provide complementary information about the molecule's carbon backbone.
Chromatographic Techniques for Separation and Quantification
Chromatography encompasses a range of techniques that separate components of a mixture for subsequent identification and quantification. nih.gov
Gas Chromatography (GC): Due to its volatility, this compound is ideally suited for analysis by GC with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. Separation is typically achieved using a non-polar or mid-polar capillary column, where elution time is dependent on the compound's boiling point and polarity.
High-Performance Liquid Chromatography (HPLC): While GC is often the method of choice, HPLC could also be employed for separation. Given the compound's relatively non-polar nature, normal-phase HPLC using a silica (B1680970) or cyano-bonded column with a non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixture) would be an appropriate method for its separation and purification.
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive chromatographic technique used primarily for monitoring the progress of chemical reactions and for preliminary purity checks. A non-polar solvent system would be used to develop the plate, and the compound could be visualized using a stain such as potassium permanganate.
These chromatographic methods are essential for isolating the compound, assessing its purity, and performing accurate quantitative analysis.
Gas Chromatography (GC) for Purity and Yield Determination
Gas Chromatography (GC) is an essential analytical technique for separating and analyzing volatile compounds without decomposition. In the context of "this compound" synthesis, GC is the primary method for assessing the purity of the final product and determining the reaction yield. The technique separates components of a mixture based on their differential partitioning between a stationary phase (within a long, narrow column) and a mobile gas phase.
Research Findings: In a typical synthesis, a crude reaction mixture would be injected into the GC. The resulting chromatogram would display peaks corresponding to the starting materials, the "this compound" product, and any byproducts or residual solvents. The area under each peak is proportional to the concentration of that component. By comparing the peak area of the desired product to the total area of all peaks, the purity can be calculated as a percentage. To determine the yield, a known amount of an internal standard is added to the reaction mixture, allowing for the precise quantification of the product formed.
Below is a representative data table illustrating a hypothetical GC analysis for determining the purity of a synthesized batch of "this compound."
Table 1: Hypothetical GC Analysis for Purity of this compound
| Peak ID | Compound | Retention Time (min) | Peak Area | Area % |
|---|---|---|---|---|
| 1 | Solvent (e.g., Toluene) | 3.45 | 1,230 | 0.5% |
| 2 | Starting Material 1 | 5.67 | 2,952 | 1.2% |
| 3 | Starting Material 2 | 6.12 | 1,722 | 0.7% |
| 4 | This compound | 11.89 | 239,850 | 97.5% |
| 5 | Byproduct | 13.05 | 246 | 0.1% |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
When "this compound" is utilized as a monomer or an additive in a polymerization process, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is indispensable for characterizing the resulting polymer. warwick.ac.uk GPC separates molecules based on their hydrodynamic volume, or size in solution. researchgate.net Larger polymer chains elute from the chromatography column faster than smaller chains, allowing for the determination of the polymer's molecular weight distribution. researchgate.net
Research Findings: Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net Mn represents the statistical average molecular weight of all polymer chains, while Mw is more sensitive to the presence of large molecules and relates to bulk properties like toughness. warwick.ac.uk The PDI describes the breadth of the molecular weight distribution; a value of 1.0 indicates a monodisperse polymer where all chains are of equal length, while typical synthetic polymers have PDI values greater than 1.0. researchgate.net Step-polymerization reactions often yield PDI values around 2.0. researchgate.net
The following table presents hypothetical GPC data for two different polymer batches synthesized using "this compound."
Table 2: GPC Data for Polymers Incorporating this compound
| Polymer Batch ID | Number-Average MW (Mn) (g/mol) | Weight-Average MW (Mw) (g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|
| Poly-HHD-01 | 45,600 | 93,500 | 2.05 |
| Poly-HHD-02 | 52,100 | 108,300 | 2.08 |
Thermal Analysis Techniques in Polymer Research
Thermal analysis techniques are critical for understanding how polymers containing "this compound" behave under the influence of heat. This information is vital for determining processing conditions and the material's suitability for various applications.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov It is used to determine the thermal stability of materials by identifying the temperatures at which decomposition occurs.
Research Findings: A TGA thermogram plots the percentage of remaining sample weight against temperature. For a polymer incorporating "this compound," the TGA curve would show a stable plateau at lower temperatures, followed by a sharp drop in mass at the onset of thermal degradation. researchgate.net The temperature at which significant mass loss begins is a key indicator of the material's thermal stability. Different components within a material, such as bound water, organic polymers, and inorganic fillers, will decompose in distinct temperature ranges. researchgate.net For instance, some polymers may exhibit thermal degradation at temperatures between 300 to 400 °C. researchgate.net
The table below shows hypothetical TGA results for a polymer, indicating its stability.
Table 3: TGA Data for Thermal Stability of a Polymer with this compound
| Material | Onset Decomposition Temp. (Tonset) (°C) | Temperature at Max Decomposition Rate (Tmax) (°C) | Residual Mass at 600°C (%) |
|---|---|---|---|
| Poly-HHD-01 | 345 | 380 | 4.8 |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful technique used to study the thermal transitions of a polymer. mdpi.com It measures the amount of heat required to increase the temperature of a sample compared to a reference as a function of temperature. This allows for the identification of phase transitions such as the glass transition temperature (Tg) and the melting temperature (Tm). nih.gov
Research Findings: The glass transition temperature (Tg) is a characteristic of the amorphous regions of a polymer, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The melting temperature (Tm) is characteristic of the crystalline regions, where the polymer chains transition from an ordered solid state to a disordered liquid state. nih.gov These thermal transitions are critical as they define the temperature range in which the polymer can be effectively used. For example, some n-paraffins exhibit multiple solid-solid phase transitions before melting, all of which can be detected by DSC. mdpi.com
Hypothetical DSC data for a semi-crystalline polymer containing "this compound" is shown below.
Table 4: DSC Data for a Polymer with this compound
| Material | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Enthalpy of Melting (ΔHm) (J/g) |
|---|---|---|---|
| Poly-HHD-01 | -15 | 125 | 45.2 |
Surface-Sensitive Analytical Methods (e.g., FTIR, SEM for related applications)
Beyond bulk characterization, understanding the surface chemistry and morphology is crucial.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in a molecule. For "this compound," an FTIR spectrum would confirm the presence of C-O-C ether linkages characteristic of the dioxolane ring and the C-H bonds of the alkyl chains. In polymer analysis, FTIR can verify the incorporation of the monomer into the polymer backbone and detect chemical changes resulting from degradation or curing processes.
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and topography of a material at high magnification. If a polymer containing "this compound" were cast into a film or molded into a part, SEM could be used to examine its surface for features such as pores, cracks, or phase separation, providing insights into the material's processing and physical structure. researchgate.net
Theoretical and Computational Chemistry of Dioxolane Systems
Molecular Dynamics (MD) Simulations for Reaction Kinetics and Transport Phenomena
Molecular dynamics simulations are a powerful tool for investigating the behavior of molecules over time, offering a window into reaction kinetics and transport phenomena. For the 1,3-dioxolane (B20135) system, MD simulations can elucidate the mechanisms of processes such as hydrolysis, polymerization, and thermal decomposition.
Reaction Kinetics: The kinetics of reactions involving the 1,3-dioxolane ring, such as acid-catalyzed ring-opening, are of significant interest. researchgate.netrsc.org Computational models have shown that the presence of oxygen atoms in the ring weakens the adjacent C-O bonds, influencing the energy barriers for ring-opening reactions. researchgate.netresearchgate.net In the case of 2-Heptyl-2-hexyl-1,3-dioxolane, the large, non-polar heptyl and hexyl groups at the C2 position would introduce significant steric hindrance. This steric bulk would likely impede the approach of reactants, such as hydronium ions in hydrolysis, thereby slowing the reaction rate compared to the unsubstituted 1,3-dioxolane.
Transport Phenomena: MD simulations can also model transport properties like viscosity and diffusion coefficients. The long alkyl chains of this compound would be expected to increase intermolecular van der Waals forces. These enhanced interactions would lead to a higher viscosity and a lower diffusion coefficient compared to smaller, less substituted dioxolanes. These properties are crucial for applications where the compound might be used as a solvent or a lubricant.
Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure, stability, and inherent reactivity of molecules. longdom.org
Electronic Structure: Calculations on the 1,3-dioxolane ring reveal the influence of the two oxygen atoms on the electron distribution. The high electronegativity of oxygen creates a polarized environment, with partial negative charges on the oxygens and partial positive charges on the adjacent carbon atoms (C2, C4, and C5). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key indicators of reactivity, can be precisely calculated. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability. longdom.org For this compound, the electron-donating nature of the alkyl groups at C2 would slightly raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack at the oxygen atoms, although this effect is generally modest for alkyl groups.
Stability and Reactivity: The stability of the 1,3-dioxolane ring is generally high under neutral or basic conditions but is susceptible to cleavage under acidic conditions. thieme-connect.de Quantum chemical calculations can quantify the thermodynamic stability and the activation energies for various reaction pathways. For instance, the ring strain in the five-membered 1,3-dioxolane ring affects the barriers for isomerization reactions of associated radicals during oxidation processes. researchgate.netresearchgate.net The addition of bulky heptyl and hexyl groups would primarily influence reactivity through steric effects, as discussed, rather than through significant electronic alterations of the dioxolane core.
Conformational Analysis and Energetics of the 1,3-Dioxolane Ring
The five-membered 1,3-dioxolane ring is not planar. chemicalbook.com Its conformational landscape is a key determinant of its physical and chemical properties.
Ring Conformation: The 1,3-dioxolane ring typically adopts an "envelope" or a "twist" conformation to relieve torsional strain. In the envelope conformation, one atom is out of the plane of the other four. Quantum chemical calculations can determine the relative energies of these conformers and the energy barriers between them. For the parent 1,3-dioxolane, these conformations are very close in energy, and the ring is highly flexible.
Influence of Substituents: The presence of substituents, such as the heptyl and hexyl groups at the C2 position in this compound, significantly impacts the conformational equilibrium. Large substituents generally prefer to occupy pseudo-equatorial positions to minimize steric interactions. The two bulky alkyl groups on the same carbon atom (C2) would create considerable steric strain, influencing the preferred pucker of the ring and potentially restricting its flexibility compared to the unsubstituted ring. The energetic cost of placing these large groups in more sterically demanding positions would be substantial, effectively locking the ring into a limited set of low-energy conformations.
Table 1: Calculated Relative Energies of 1,3-Dioxane Conformers (Illustrative for a related system)
| Conformer | Relative Energy (kcal/mol) | Method |
| Equatorial Chair | 0.0 | RHF/6-31G(d) |
| Axial Chair | 1.0 | RHF/6-31G(d) |
| 1,4-Twist | 4.2 | RHF/6-31G(d) |
| 2,5-Twist | 5.3 | RHF/6-31G(d) |
| Data adapted from studies on substituted 1,3-dioxanes, which are six-membered rings, to illustrate the concept of conformational energies. researchgate.net Specific values for this compound would require dedicated calculations. |
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra (e.g., NMR, IR, Raman) and the structural elucidation of molecules. longdom.orgresearchgate.net
NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. longdom.org For this compound, calculations would predict distinct signals for the protons and carbons of the heptyl and hexyl chains, as well as for the dioxolane ring itself. The chemical shifts of the C4/C5 and H4/H5 nuclei in the ring would be particularly sensitive to the ring's conformation, which is influenced by the C2 substituents.
Vibrational Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of bands in IR and Raman spectra. longdom.orgresearchgate.net These calculations help in assigning specific absorption bands to particular molecular vibrations. For this compound, the spectra would be dominated by C-H stretching and bending modes from the long alkyl chains. Key characteristic peaks would include the C-O-C symmetric and asymmetric stretching modes of the dioxolane ring, which are crucial for identifying the functional group.
Table 2: Illustrative Calculated Vibrational Frequencies for a Dioxolane System
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| CH₂ Symmetric Stretch | ~2850-2950 |
| CH₂ Asymmetric Stretch | ~2950-3000 |
| C-O-C Asymmetric Stretch | ~1150 |
| C-O-C Symmetric Stretch | ~1050 |
| Ring Deformation | ~800-950 |
| Frequencies are approximate and based on general data for 1,3-dioxolane derivatives. longdom.org Specific values for this compound would differ. |
Development of Structure-Reactivity and Structure-Property Relationships from Computational Models
By systematically studying a series of related dioxolane compounds, computational models can be used to develop quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate calculated molecular descriptors (e.g., electronic properties, steric parameters) with observed activities or properties.
For a series of 2,2-disubstituted-1,3-dioxolanes, including this compound, computational models could be used to predict properties like boiling point, solubility, or reactivity towards hydrolysis based on the size and nature of the alkyl substituents. For example, a QSPR model would likely show a strong correlation between the total number of carbon atoms in the C2 substituents and the compound's lipophilicity (logP). Similarly, structure-reactivity models could quantify the influence of steric hindrance at the C2 position on the rate of acid-catalyzed ring opening. Such models are predictive tools that can guide the design of new dioxolane derivatives with desired properties for specific applications, such as in drug delivery or as specialized solvents. mdpi.comnih.gov
Advanced Applications and Research Frontiers
Materials Science and Polymer Chemistry
The 1,3-dioxolane (B20135) ring is a versatile monomer that can undergo polymerization to produce polyacetals, a class of polymers known for their chemical recyclability and tunable properties.
1,3-Dioxolane Derivatives as Monomers for Novel Polymer Architectures
The polymerization of 1,3-dioxolane and its derivatives typically proceeds through cationic ring-opening polymerization (CROP) to form poly(1,3-dioxolane), often abbreviated as pDXL. escholarship.orgnsf.gov This process allows for the creation of polymers with a repeating ethenoxymethenoxy group. google.com The properties of the resulting polymer can be significantly altered by introducing substituents onto the dioxolane ring.
However, research has shown that substituents on the C2 position of the 1,3-dioxolane ring can hinder or even prevent polymerization with certain catalysts. researchgate.net Monomers with substituents at the C4 position have been successfully polymerized, although at slower rates than the unsubstituted 1,3-dioxolane. researchgate.net In the case of 2-Heptyl-2-hexyl-1,3-dioxolane, the presence of two large alkyl groups (heptyl and hexyl) at the C2 position would introduce significant steric hindrance. This structural feature would likely make its polymerization challenging, potentially requiring specialized catalysts or reaction conditions to achieve novel polymer architectures with tailored properties, such as increased hydrophobicity and a lower glass transition temperature, imparted by the long alkyl side chains.
Synthesis of Chemically Recyclable Poly(Dioxolane) Materials
A key advantage of polymers derived from 1,3-dioxolane is their chemical recyclability. Polyacetals like pDXL can be efficiently depolymerized back to their original monomer, a process known as chemical recycling to monomer (CRM). escholarship.org This closed-loop recycling strategy is highly advantageous compared to traditional mechanical recycling, as it allows for the recovery of pristine monomer that can be re-polymerized into a new, high-quality product. escholarship.org
This recyclability has been demonstrated for ultra-high-molecular-weight pDXL, where a sample was depolymerized in the presence of a nonvolatile acid catalyst, recovering 93% of the original 1,3-dioxolane monomer via simple distillation. escholarship.orgescholarship.org Should a polymer be synthesized from this compound, it would be expected to exhibit similar chemical recyclability, breaking down under acidic conditions to regenerate the starting ketal monomer. This characteristic is inherent to the polyacetal backbone and is a significant driver of research into sustainable polymer design. rsc.orgelsevierpure.comresearchgate.netrsc.org
Fabrication and Structural Characterization of Poly(Dioxolane) Films
The fabrication of films from poly(dioxolane) allows for the evaluation of its macroscopic material properties. While specific data on films made from poly(this compound) is not available, studies on the parent pDXL provide valuable insights. Films and fibers of pDXL, particularly those of ultra-high molecular weight, exhibit excellent mechanical performance. nsf.govescholarship.org The structural characteristics of these materials, such as crystallinity and chain entanglement, are crucial to their function.
The incorporation of the large, flexible heptyl and hexyl side chains from a this compound monomer would fundamentally alter the properties of any resulting polymer film. These long alkyl groups would disrupt chain packing, likely leading to a more amorphous, less rigid material with a significantly lower glass transition temperature. The resulting films would be expected to be softer and more elastomeric compared to the semi-crystalline films of the parent pDXL.
Design of Ultra-High-Molecular-Weight Poly(Dioxolane) for Enhanced Mechanical Properties
Recent breakthroughs have enabled the synthesis of ultra-high-molecular-weight (UHMW) pDXL with molecular weights exceeding 1000 kDa. escholarship.orgnsf.govacs.orgnih.gov This advance is significant because increasing a polymer's molecular weight enhances chain entanglement, which allows the material to absorb more energy before breaking. nsf.govescholarship.org As a result, UHMW pDXL exhibits tensile properties comparable to those of ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE), a dominant material in applications requiring high strength and toughness. escholarship.orgnsf.gov
The mechanical properties of pDXL show a dramatic improvement with increasing molecular weight. For instance, a 1656 kDa sample can withstand more than three times the stress before failure compared to an 82 kDa sample. escholarship.org This demonstrates a clear structure-property relationship where higher molecular weight directly translates to enhanced mechanical performance.
| Molecular Weight (kDa) | Stress at Break (σB, MPa) | Strain at Break (εB, %) |
|---|---|---|
| 82 | ~15 | ~400 |
| 180 | 40 | 720 |
| 1656 | ~50 | ~700 |
Data adapted from research on UHMW pDXL. escholarship.orgescholarship.org
Achieving such ultra-high molecular weights using a sterically hindered monomer like this compound would present a considerable synthetic challenge.
Cross-linking Strategies with Dioxolane-derived Monomers
Cross-linking is a chemical process that connects polymer chains to form a three-dimensional network, enhancing mechanical strength, thermal stability, and solvent resistance. mdpi.commdpi.com While a monofunctional monomer like this compound cannot act as a cross-linker itself, multifunctional monomers containing the dioxolane motif are being developed for this purpose.
For example, researchers have synthesized a novel bis(1,3-dioxolan-4-one) monomer derived from tartaric acid. nih.govresearchgate.net This bifunctional compound can be used as a cross-linker and copolymerized with other cyclic ester monomers to produce cross-linked, degradable polyester networks. nih.govresearchgate.net The properties of these thermoset materials, ranging from resilient solids to elastomers, can be tuned by the choice of co-monomer and the cross-linker concentration. nih.govresearchgate.net This approach highlights a sophisticated strategy where the dioxolane structure is integral to creating advanced, reprocessable, and degradable thermoset resins.
Fuel Chemistry and Biofuel Development
Cyclic ethers and acetals, including dioxolane derivatives, are being explored as potential next-generation biofuels and fuel additives. researchgate.net These compounds can often be synthesized from renewable resources and may offer benefits in combustion performance and emissions reduction.
The compound this compound is a cyclic ketal that can be conceptually derived from the reaction of ethylene (B1197577) glycol with 8-pentadecanone. Ethylene glycol can be sourced from bio-ethanol, and long-chain ketones can be produced from biomass, positioning such molecules as potential bio-hybrid fuels. Research into other complex dioxolanes, such as those derived from the acetalization of glycerol (B35011) with furfural (B47365), has identified them as valuable biofuel additives. researchgate.net
The long heptyl and hexyl chains in this compound would give the molecule a high carbon-to-oxygen ratio and a long, non-polar character. These features are generally associated with a high cetane number, which is a key indicator of ignition quality for diesel fuel. Cyclic ketones and related structures are noted for their high resistance to autoignition, making them attractive for blending applications to enhance engine efficiency. kaust.edu.sakaust.edu.saresearchgate.net Therefore, while not yet studied, this compound represents a plausible candidate for research as a diesel or jet fuel blending component derived from renewable sources.
Evaluation of Alkyl Dioxolanes as Bio-hybrid Fuel Candidates
Alkyl dioxolanes, such as this compound, are considered potential bio-hybrid fuels. nih.gov Bio-hybrid fuels are produced by combining bio-based feedstocks with renewable energy sources. nih.gov The synthesis of this compound can be achieved through the ketalization of 8-pentadecanone with ethylene glycol. 8-Pentadecanone itself can potentially be derived from biological sources, such as the decarboxylation of relevant fatty acids. This synthetic pathway makes the compound a candidate for a renewable fuel component.
The presence of two oxygen atoms in the dioxolane ring means the molecule has a lower energy density than a corresponding alkane of similar molecular weight, but it also leads to different and potentially beneficial combustion characteristics. The long alkyl chains of this compound ensure its miscibility with conventional hydrocarbon fuels.
Investigation of Combustion Chemistry and Pollutant Formation (e.g., Sooting Tendencies)
The combustion chemistry of ethers, including cyclic ethers like dioxolanes, has been a subject of significant research. digitellinc.comosti.gov A key advantage of oxygenated fuels is their potential to reduce soot formation during combustion. Soot, primarily composed of black carbon, is a major pollutant and contributor to climate change. The presence of oxygen within the fuel molecule can promote more complete combustion and inhibit the formation of soot precursors. osti.gov
Studies on various ethers have shown that their sooting tendency is closely related to the size and structure of hydrocarbon intermediates formed during pyrolysis and combustion. digitellinc.comosti.gov The decomposition of the dioxolane ring can lead to the formation of smaller, oxygenated fragments, which are less likely to form the large polycyclic aromatic hydrocarbons (PAHs) that are the main precursors to soot. Research on other ethers has indicated that branched and cyclic structures can lead to the formation of C3-C4 compounds, which are less prone to soot formation compared to larger hydrocarbons. digitellinc.com
| Compound Class | Structural Feature | Expected Impact on Soot Formation | Reasoning |
|---|---|---|---|
| 1,3-Dioxolane | Oxygenated heterocyclic ring | Low | Promotes complete combustion; ring opening forms smaller, less soot-prone fragments. |
| Short-chain 2,2-dialkyl-1,3-dioxolanes | Oxygenated ring with short alkyl groups | Low to Moderate | Oxygen content is high relative to hydrocarbon content. |
| This compound | Oxygenated ring with long alkyl chains | Moderate | Soot-reducing effect of the dioxolane ring is counteracted by the long hydrocarbon chains. |
| n-Pentadecane (C15H32) | Long-chain alkane (comparable carbon number) | High | Lacks intrinsic oxygen, leading to a higher propensity for forming soot precursors. |
Kinetic Modeling of Dioxolane Pyrolysis for Engine Applications
Understanding the thermal decomposition (pyrolysis) of a fuel is crucial for predicting its behavior in an internal combustion engine. Kinetic models are computational tools that simulate the complex network of chemical reactions that occur during combustion. researchgate.net
Studies on the pyrolysis of 2,2-dimethyl-1,3-dioxolane and other substituted dioxolanes reveal that the initial decomposition pathways are critical. researchgate.net The thermal decomposition of these compounds is a unimolecular reaction that proceeds via the cleavage of the C-O bonds within the dioxolane ring. researchgate.net The presence of alkyl substituents at the C2 position influences the stability of the ring and the specific bond-breaking pathways.
For this compound, pyrolysis would involve:
Homolytic cleavage: Breakage of a C-C bond in one of the long alkyl chains, forming an alkyl radical and a larger dioxolane-containing radical.
Ring opening: Scission of the C-O bonds in the dioxolane ring, leading to the formation of 8-pentadecanone and other smaller molecules.
Further decomposition: The initial products would then undergo further reactions, breaking down into smaller species that participate in the combustion process.
Kinetic models for such large molecules are complex to develop but are essential for simulating engine performance, predicting ignition delay, and understanding pollutant formation. researchgate.net The model for this compound would incorporate reaction classes for alkyl chain decomposition, ring opening, and the subsequent reactions of the resulting intermediates.
Lubricant Chemistry and Tribological Applications
The field of lubrication is constantly seeking new base oils and additives to improve efficiency, reduce wear, and enhance durability of mechanical systems. The molecular structure of this compound suggests potential utility in this area.
Dioxolane Derivatives as Synthetic Lubricant Components and Additives
Synthetic lubricants are engineered molecules designed to provide superior performance compared to conventional mineral oils. While there is no specific literature detailing the use of this compound as a lubricant, related dioxolane structures have been explored as antiwear additives. google.comnih.gov For example, a patent describes the use of 1,3-dioxolane-4-methanol (B150769) compounds as additives that can provide wear protection in engine oils and gear sets. google.comnih.gov
The two long alkyl chains in this compound provide the necessary hydrocarbon character for it to function as a base oil or a blend component in a lubricant formulation. These chains would be responsible for providing the bulk lubricating film. The polar dioxolane head group could impart unique properties, such as improved solvency for other additives and affinity for metal surfaces, which could enhance boundary lubrication.
Chemical Design Principles for Dioxolane-based Lubricants
The design of an effective lubricant molecule involves balancing several key properties, including viscosity, thermal stability, oxidative stability, and surface activity.
Viscosity: The long, flexible heptyl and hexyl chains of this compound would contribute to a viscosity suitable for lubrication applications. The lack of significant branching would suggest a good viscosity index, meaning the viscosity changes less with temperature.
Polarity and Surface Affinity: The two oxygen atoms in the dioxolane ring create a polar end to the molecule. This polarity can lead to an affinity for metal surfaces, which is a desirable trait for antiwear and friction-modifying additives. The molecule could form a protective film on surfaces, reducing direct metal-to-metal contact.
Thermal and Oxidative Stability: The stability of the C-O bonds in the dioxolane ring at high temperatures and in the presence of oxygen would be a critical factor. While ethers can be susceptible to oxidation, the absence of a hydrogen atom on the C2 carbon (being fully substituted) may enhance its stability compared to other ethers.
| Property | Relevant Structural Feature | Design Consideration for this compound |
|---|---|---|
| Viscosity & Viscosity Index (VI) | Long alkyl chains (heptyl, hexyl) | Provides bulk viscosity. The linear nature of the chains suggests a potentially high VI. |
| Surface Affinity / Film Formation | Polar dioxolane ring | The oxygen atoms can interact with metal surfaces, potentially forming a protective boundary film. |
| Oxidative Stability | 2,2-disubstituted dioxolane structure | The lack of a hydrogen atom at the C2 position may inhibit certain oxidation pathways, potentially improving stability. |
| Solvency | Polar head group and nonpolar tails | Acts as an amphiphilic structure, which could improve the solubility of other polar additives in a nonpolar base oil. |
Role as Versatile Chemical Intermediates and Protecting Groups
Beyond its potential applications in fuels and lubricants, the 1,3-dioxolane functional group is a cornerstone of modern organic synthesis, primarily for its role as a protecting group for carbonyl compounds.
The synthesis of this compound is a direct illustration of this application. It is formed by the reaction of 8-pentadecanone (a ketone) with ethylene glycol under acidic conditions. wikipedia.org This reaction is reversible, and the ketone can be regenerated by hydrolysis with aqueous acid. wikipedia.org
This protection strategy is employed when other functional groups in a molecule need to be modified with reagents that would otherwise react with the ketone. For example, if a molecule contained both a ketone and an ester, and only the ester was to be reduced using a strong reducing agent like lithium aluminum hydride, the ketone would first be protected as a dioxolane. The dioxolane (a ketal) is stable to the basic and nucleophilic conditions of the reduction. After the ester is reduced, the ketone can be deprotected by adding acid and water.
Therefore, this compound can be viewed not just as an end-product, but as a stable intermediate in a multi-step synthesis. It represents the protected form of 8-pentadecanone, allowing for a wide range of chemical transformations to be performed on other parts of a larger molecule without affecting the carbonyl group.
Dioxolanes as Protecting Groups for Carbonyl Compounds in Multistep Synthesis
In the intricate field of multistep organic synthesis, the strategic use of protecting groups is essential to achieve chemoselectivity and prevent unintended side reactions. tutorchase.comwikipedia.org Protecting groups function by temporarily masking a reactive functional group, rendering it inert to specific reaction conditions while transformations are carried out elsewhere in the molecule. tutorchase.comorganic-chemistry.org The 1,3-dioxolane moiety, a cyclic acetal (B89532), is a widely employed protecting group for carbonyl compounds, namely aldehydes and ketones. wikipedia.orgnih.gov
The formation of a 1,3-dioxolane, such as this compound, involves the acid-catalyzed reaction of a carbonyl compound (in this case, tetradecan-8-one) with ethylene glycol. wikipedia.org This reaction is reversible, and the equilibrium is typically driven towards the product by removing water, often using a Dean-Stark apparatus. organic-chemistry.org This protection strategy is highly effective because the resulting acetal is stable under a wide range of conditions that would typically affect an unprotected carbonyl group, including exposure to bases, nucleophiles, hydrides, and organometallic reagents. organic-chemistry.orgfiveable.me
Once the desired synthetic transformations on other parts of the molecule are complete, the protecting group can be cleanly removed. This deprotection step is typically achieved through acid-catalyzed hydrolysis, which regenerates the original carbonyl group and ethylene glycol. wikipedia.org The reliability of both the protection and deprotection steps makes 1,3-dioxolanes a cornerstone in the synthesis of complex natural products and pharmaceuticals. tutorchase.comnih.gov
Stereochemical Control and Functional Group Compatibility in Protected Systems
The presence of a bulky protecting group like a 2,2-disubstituted-1,3-dioxolane can significantly influence the stereochemical outcome of nearby reactions. By creating steric hindrance, the dioxolane can block one face of the molecule, directing incoming reagents to the more accessible face and thereby controlling the formation of new stereocenters. researchgate.net This principle is a critical tool for achieving high diastereoselectivity in asymmetric synthesis. The rigid, five-membered ring structure of the dioxolane provides a predictable conformational bias that chemists can exploit. utsouthwestern.edu
A key advantage of using 1,3-dioxolanes as protecting groups is their compatibility with a broad spectrum of chemical reagents and functional groups. organic-chemistry.org This allows for a wide array of synthetic operations to be performed on the protected molecule without affecting the masked carbonyl. The stability of the dioxolane ring under various conditions is a testament to its utility in complex syntheses.
Table 1: Functional Group and Reagent Compatibility of 1,3-Dioxolanes
| Reagent/Condition Class | Compatibility | Notes |
| Bases | High | Stable to strong bases like hydroxides, alkoxides, and organolithium reagents. organic-chemistry.org |
| Nucleophiles | High | Unreactive towards Grignard reagents, enolates, and cyanides. organic-chemistry.org |
| Reducing Agents | High | Stable to hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). wikipedia.org |
| Oxidizing Agents | Moderate to High | Generally stable to mild chromium-based reagents (PCC, PDC) and permanganate under neutral/basic conditions. organic-chemistry.org |
| Acids | Low | Labile in the presence of Brønsted or Lewis acids, especially with water, leading to deprotection. organic-chemistry.orgthieme-connect.de |
| Catalytic Hydrogenation | High | The dioxolane ring is stable to typical hydrogenation conditions used to reduce alkenes or remove benzyl groups. wikipedia.org |
This compatibility profile enables chemists to perform reactions such as ester reductions, Grignard additions to other functional groups, and oxidations on alcohols elsewhere in the molecule, all while the carbonyl group remains safely protected as the dioxolane. wikipedia.org
Dioxolane-Derived Reagents in Organic Transformations
Beyond their role as static protecting groups, molecules containing the dioxolane framework are also utilized as versatile reagents in organic synthesis. These reagents carry a masked functional group that can be revealed later or participate directly in transformations.
One notable example involves a benzotriazole reagent derived from 2-ethoxydioxolane. This compound serves as a stable and effective electrophilic formylating reagent, reacting with Grignard and organozinc reagents. The procedure is valued for its mild conditions and tolerance of various functional groups, making it suitable for complex, multistep syntheses. organic-chemistry.orgorganic-chemistry.org
Another application is the use of dioxolane-containing organometallic reagents. For instance, bromomagnesium 2-vinyloxy ethoxide, which contains a dioxolane precursor structure, adds to aldehydes to generate a range of functionalized and protected aldol products. organic-chemistry.orgorganic-chemistry.org Furthermore, a thiol-promoted, metal-free radical addition of 1,3-dioxolane to imines provides an efficient route to protected α-amino aldehydes, converting inexpensive starting materials into valuable synthetic intermediates. organic-chemistry.org These examples highlight the active role that dioxolane-derived structures can play in constructing complex molecular architectures.
Environmental Chemistry and Degradation Studies
Environmental Fate and Persistence of Dioxolane Compounds
When released into the environment, the fate and persistence of dioxolane compounds are of significant concern. While specific data on this compound is limited, studies on related compounds, particularly 1,4-dioxane (B91453) and other alkyl-1,3-dioxolanes, provide critical insights into the likely behavior of the class. researchgate.netnih.gov These compounds can be introduced into the environment through industrial wastewater discharges and spills. researchgate.net
A key characteristic of these cyclic ethers is their high water solubility and low tendency to adsorb to soil particles. yale.edu This mobility allows them to migrate rapidly through groundwater systems, often leading to widespread contamination of aquifers that can persist for decades. yale.eduslenvironment.com The persistence of these compounds is exacerbated by their resistance to natural degradation processes. yale.edu Monitoring studies have detected alkyl-1,3-dioxanes and dioxolanes in river systems and aquifers affected by industrial pollution. researchgate.netnih.gov While one study noted that dioxolane concentrations appeared to decrease over time in contrast to the more persistent 1,4-dioxane, their potential to contaminate water sources remains a significant issue. researchgate.netnih.gov
Chemical and Biological Degradation Pathways of Alkyl Dioxolanes in Environmental Matrices
The degradation of alkyl dioxolanes in the environment can occur through both chemical and biological pathways, though these processes are often slow.
Chemical Degradation: The primary chemical degradation pathway for 1,3-dioxolanes is acid-catalyzed hydrolysis. The acetal linkage is the molecule's most reactive point under aqueous conditions. rsc.org In environmental matrices, this hydrolysis would break the dioxolane ring, yielding ethylene glycol and the parent carbonyl compound (in the case of this compound, this would be tetradecan-8-one). However, under the typical neutral pH of most environmental waters, this hydrolysis is generally a slow process.
Biological Degradation: Biodegradation is a key mechanism for the ultimate removal of organic contaminants from the environment. enviro.wiki While many cyclic ethers are considered recalcitrant, certain microorganisms have demonstrated the ability to degrade them under aerobic conditions. nih.govnih.gov The degradation can proceed through two main pathways:
Metabolism: Where the microorganism uses the dioxolane as a sole source of carbon and energy for growth. enviro.wiki Bacteria such as Pseudonocardia dioxanivorans have been identified that can metabolize 1,4-dioxane. nih.govresearchgate.net
Cometabolism: Where the degradation of the dioxolane is facilitated by an enzyme produced by the microorganism for the metabolism of another compound (a primary substrate or growth substrate), such as propane or tetrahydrofuran. enviro.wikinih.govnih.gov
Studies on 1,4-dioxane have shown that the initial step in biodegradation often involves the cleavage of the ether bond to form intermediates like ethylene glycol, which are then more readily metabolized. nih.gov It is plausible that alkyl-1,3-dioxolanes undergo similar initial enzymatic attacks.
Formation and Analysis of Dioxolane Degradation Products
The identification of degradation products is crucial for understanding breakdown pathways and assessing the environmental impact of remediation efforts.
As noted, the primary degradation products from the hydrolysis of a 2,2-disubstituted-1,3-dioxolane are ethylene glycol and the corresponding ketone. For this compound, these would be:
Ethylene glycol
Tetradecan-8-one
In biological degradation, further breakdown products can be expected. For example, studies on the fungus Cordyceps sinensis degrading 1,4-dioxane identified a sequential pathway where ethylene glycol is further oxidized to glycolaldehyde, then to glycolic acid, and finally to oxalic acid before entering central metabolic cycles. nih.gov A similar oxidative pathway for the ethylene glycol portion of alkyl dioxolanes is likely.
The analysis of these degradation products in environmental samples typically requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method used for the identification and quantification of dioxolanes and their degradation products. nih.gov Due to the polar nature of intermediates like ethylene glycol, a derivatization step, for instance with phenyl boronate, is often employed to make the analytes more volatile and suitable for GC-MS analysis. nih.gov
Specialized Solvent Applications in Advanced Technologies
The unique properties of the 1,3-dioxolane ring system make it a valuable component in various high-technology applications, particularly as a specialized solvent. Its derivatives are noted for their high solvency, good evaporation rates, and miscibility with a wide range of organic compounds. silverfernchemical.com
1,3-Dioxolane as an Electrolytic Solvent Component (e.g., in Lithium Batteries)
1,3-Dioxolane (DOL) and its derivatives are significant components in the formulation of electrolytes for lithium batteries, including lithium-ion (Li-ion) and lithium-sulfur (LiS) batteries. mdpi.comresearchgate.net DOL is often used as a co-solvent in advanced electrolytes to enhance the fast-charging capabilities of Li-ion batteries. mdpi.com One of the key advantages of DOL-based electrolytes is their ability to form a robust solid-electrolyte interphase (SEI) on graphite anodes, which is crucial for battery stability and performance. This is attributed to the weak coordination between DOL and lithium ions, which facilitates the solvation and desolvation processes at the electrode-electrolyte interface. mdpi.com
In some applications, 1,3-dioxolane is used in the formulation of gel polymer electrolytes. For instance, a gel polymer electrolyte created through the in-situ polymerization of DOL has demonstrated excellent ionic conductivity at low temperatures and a high oxidation potential, making it suitable for high-voltage lithium metal batteries. mdpi.com Such electrolytes can enable stable cycling of high-voltage cathodes, like LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811), even at temperatures as low as -20°C. mdpi.com However, the poor oxidation stability of DOL at high potentials can be a limitation, leading to research into structurally similar molecules like 1,3-dioxane for high-voltage applications. rsc.org
| Property | Value/Observation | Reference |
| Ionic Conductivity (P-DOL) | 1.12 × 10⁻⁴ S cm⁻¹ at -20 °C | mdpi.com |
| Oxidation Potential (P-DOL) | 4.8 V | mdpi.com |
| Li‖LiCoO₂ Cell Capacity | 130 mAh g⁻¹ at 0.5 C | mdpi.com |
| Li‖NCM811 Cell Retention | 88.4% after 120 cycles at -20 °C | mdpi.com |
Dioxolanes in Polymer Solution Processing and Casting
Dioxolanes, including 1,3-dioxolane, serve as effective and, in some cases, more environmentally friendly solvents in polymer processing. silverfernchemical.comresearchgate.net They are capable of dissolving a variety of polar polymers such as polyesters, epoxies, and urethanes. silverfernchemical.com
A notable application is the use of 1,3-dioxolane as a solvent for the solution casting of polycarbonate films, offering an alternative to more hazardous solvents like methylene (B1212753) chloride. researchgate.netresearchgate.net The higher boiling point of 1,3-dioxolane compared to methylene chloride results in a slower evaporation rate during the film drying process. researchgate.net This slower evaporation can influence the morphology of the resulting polymer film, leading to increased crystallinity and surface roughness, which in turn affects the optical and mechanical properties of the film, such as light transmissivity. researchgate.netresearchgate.net The crystallization behavior can be controlled by adjusting the solvent composition and the drying temperature. researchgate.net
Chemical Precursors in Fragrance and Flavor Research (Focus on Chemical Synthesis and Structural Aspects)
The 1,3-dioxolane scaffold is a key structural motif in the synthesis of compounds for the fragrance and flavor industry. The stability of the cyclic acetal group makes it a useful component in fragrance formulations. organic-chemistry.org
Synthetic Routes to Alkyl-Substituted 1,3-Dioxolanes for Olfactory Chemical Investigations
Alkyl-substituted 1,3-dioxolanes are valued for their characteristic and often fruity or nutty scent profiles. google.com A general and efficient method for their synthesis involves the acid-catalyzed acetalization of a carbonyl compound (an aldehyde or ketone) with a 1,2-alkanediol. organic-chemistry.org
A common synthetic procedure involves reacting the corresponding carbonyl compound and 1,2-alkanediol in the presence of an acid catalyst, such as p-toluenesulfonic acid, and a dehydrating agent like triethyl orthoformate. google.com The reaction is typically stirred at room temperature, followed by the removal of volatile byproducts to drive the reaction to completion. This method allows for the synthesis of a wide array of 2,4- and 2,2,4-substituted 1,3-dioxolanes with diverse olfactory properties. google.com For example, the reaction of a ketone with ethylene glycol in the presence of an acid catalyst yields a 2,2-disubstituted-1,3-dioxolane. The specific alkyl chains attached at the C2 position, such as heptyl and hexyl groups in this compound, are determined by the starting ketone.
| Example Compound | Olfactory Note |
| 4-Hexyl-1,3-dioxolane | Bitter nut |
| 2-Methyl-4-decyl-1,3-dioxolane | Walnut-jasmone |
| 2-Isopropyl-4-decyl-1,3-dioxolane | Sweet St. John's bread |
Structure-Modification Studies for Diversification of Dioxolane-based Scaffolds
The olfactory properties of dioxolane-based compounds are highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the dioxolane scaffold influence scent. Key molecular features that determine the odor of a molecule include its shape, volume, and the electronic charge distribution.
For fragrance applications, even minor structural changes can lead to significant differences in the perceived scent. nih.gov For instance, in the synthesis of cyclopentanone fragrances, a dioxolane moiety can be used as a protecting group for a ketone. nih.gov The subsequent modification of other parts of the molecule and eventual deprotection of the ketone allows for the synthesis of complex fragrance molecules. The specific nature and position of alkyl substituents on the dioxolane ring are critical in defining the final odor profile. Researchers systematically vary these substituents to create novel fragrance compounds with desired characteristics, such as improved tenacity or a unique scent profile. perfumerflavorist.com
Scaffold in Pharmaceutical Synthesis and Medicinal Chemistry (Strictly focused on chemical synthesis and structural design)
The 1,3-dioxolane ring is a prevalent scaffold in medicinal chemistry, serving as a core structural element in the design and synthesis of various biologically active compounds. Its utility stems from its relative stability and its ability to act as a bioisostere for other chemical groups, as well as a protecting group for aldehydes and ketones during complex syntheses. nih.gov
The synthesis of novel 1,3-dioxolane derivatives is an active area of research for developing new therapeutic agents. For example, new chiral and racemic 1,3-dioxolanes have been synthesized and shown to possess significant antibacterial and antifungal activities. nih.gov The synthetic strategy often involves the reaction of an aldehyde, such as salicylaldehyde, with various commercially available diols in the presence of a catalyst like Montmorillonite (B579905) K10 clay. nih.gov The biological activity of the resulting compounds is highly dependent on the nature of the substituents on the dioxolane ring.
Furthermore, the 1,3-dioxolane scaffold has been incorporated into the design of molecules aimed at overcoming multidrug resistance (MDR) in cancer cells. In these studies, novel 2,2-diphenyl-1,3-dioxolane derivatives have been synthesized. The structural design involves varying the aromatic core, a linker, and a basic moiety to optimize the interaction with proteins like P-glycoprotein, which is responsible for MDR. researchgate.net Structure-activity relationship studies on ecdysteroid dioxolanes have also identified promising lead compounds for modulating MDR. mdpi.com The design of these compounds often focuses on creating specific stereochemistries and substitution patterns to enhance biological efficacy. mdpi.com This highlights the importance of the 1,3-dioxolane structure as a versatile template for the rational design of new pharmaceutical agents. nih.govnih.gov
Design and Synthesis of Complex Molecular Frameworks Incorporating the 1,3-Dioxolane Ring
The 1,3-dioxolane moiety serves as a cornerstone in the synthesis of intricate molecular structures, primarily functioning as a protecting group for 1,2-diols. nih.gov The formation of the this compound ring is achieved through the acid-catalyzed ketalization of a 1,2-diol with 2-pentadecanone (heptyl hexyl ketone). This reaction is typically reversible and driven to completion by the removal of water. organic-chemistry.org
The long alkyl chains (heptyl and hexyl) of this compound impart significant hydrophobicity to the molecule. This characteristic is highly advantageous in the design of complex frameworks intended for interaction with nonpolar environments, such as lipid bilayers in cell membranes. The synthesis of such frameworks often involves multi-step sequences where the stability of the dioxolane ring under various reaction conditions is paramount. The 1,3-dioxolane ring is generally stable to basic and nucleophilic reagents, allowing for chemical modifications on other parts of the molecule without disturbing the protected diol. organic-chemistry.org
Table 1: Common Catalysts and Conditions for the Synthesis of 2,2-Dialkyl-1,3-dioxolanes
| Catalyst | Reaction Conditions | Typical Yields | Reference |
| p-Toluenesulfonic acid | Reflux in toluene (B28343) with Dean-Stark trap | Good to Excellent | organic-chemistry.org |
| Montmorillonite K10 | Mild, solvent-free or in organic solvent | Good | nih.gov |
| Zeolites | Varies with zeolite type | Moderate to Good | researchgate.net |
| Iodine | Neutral, aprotic conditions | Good | organic-chemistry.org |
The deprotection of the 1,3-dioxolane ring, to reveal the 1,2-diol in the final stages of a synthesis, is typically achieved under acidic conditions. organic-chemistry.org The specific conditions for deprotection can be tuned to be mild enough not to affect other acid-sensitive functional groups within the complex molecule.
Strategies for Incorporating the Dioxolane Moiety into Bioactive Conjugates
The incorporation of the 1,3-dioxolane ring into bioactive conjugates is a widely employed strategy to enhance their therapeutic efficacy. nih.gov The presence of the dioxolane moiety can influence a conjugate's pharmacokinetic and pharmacodynamic properties. The hydrophobic nature of this compound makes it a particularly interesting component for modifying the properties of bioactive molecules.
One key strategy involves using the dioxolane as a linker or a pendant group to increase the lipophilicity of a drug molecule. This increased lipophilicity can enhance the drug's ability to cross cell membranes and improve its oral bioavailability. For instance, a hydrophilic drug can be chemically modified with a hydrophobic fragment like this compound to create a prodrug. This prodrug would have improved transport characteristics across biological membranes, and once inside the target cell, the dioxolane moiety could be cleaved by intracellular enzymes or the acidic environment of certain organelles to release the active drug.
Another strategy involves the use of the 1,3-dioxolane ring as a core scaffold for the synthesis of new bioactive compounds. By attaching various pharmacophores to the dioxolane ring, novel molecules with unique biological activities can be generated. The long alkyl chains of this compound can serve as anchors for embedding the conjugate within the lipid bilayer of cell membranes, potentially leading to prolonged local drug concentrations.
Research on other 1,3-dioxolane derivatives has shown that they can exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. nih.gov The specific nature and length of the alkyl substituents at the C2 position of the dioxolane ring can significantly impact this biological activity. Therefore, it is plausible that conjugates containing the this compound moiety could be designed to target specific biological pathways or pathogens.
Table 2: Potential Effects of Incorporating Hydrophobic 1,3-Dioxolanes into Bioactive Conjugates
| Property Modified | Potential Outcome | Rationale |
| Lipophilicity | Increased | The long heptyl and hexyl chains contribute to the overall nonpolar character of the conjugate. |
| Membrane Permeability | Enhanced | Increased lipophilicity facilitates passive diffusion across lipid bilayers. |
| Bioavailability | Improved | Better absorption from the gastrointestinal tract for orally administered drugs. |
| Drug Release | Controlled | The dioxolane can be designed as a cleavable linker, releasing the active drug at the target site. |
| Biological Activity | Modulated | The dioxolane moiety itself or its hydrophobic chains can interact with biological targets. |
Future Research Directions and Concluding Perspectives
Development of More Efficient and Sustainable Synthetic Methodologies for 2,2-Disubstituted Dioxolanes
The traditional synthesis of 2,2-disubstituted-1,3-dioxolanes involves the acid-catalyzed reaction of a ketone with a 1,2-diol. While effective, this method often requires harsh conditions and the removal of water to drive the equilibrium, which can be energy-intensive. organic-chemistry.org Future research will likely focus on developing more efficient and sustainable synthetic methodologies.
Green Chemistry Approaches: The principles of green chemistry advocate for the use of renewable feedstocks, less hazardous reagents, and energy-efficient processes. acs.orgsigmaaldrich.com For the synthesis of 2-heptyl-2-hexyl-1,3-dioxolane, this could involve the use of bio-based diols and ketones. Research into solid acid catalysts, such as clays, zeolites, and ion-exchange resins, offers a promising alternative to corrosive liquid acids, as they can be easily separated and reused. nih.gov
Innovative Reaction Conditions: The exploration of solvent-free reaction conditions or the use of greener solvents like bio-derived ethers will be crucial. rsc.org Furthermore, techniques such as reactive distillation, where the reaction and separation of products occur in a single unit, can significantly improve process efficiency and reduce energy consumption.
Exploration of Novel Catalytic Systems for Dioxolane-Based Reactions
The development of novel catalytic systems is paramount to advancing the synthesis and application of 2,2-disubstituted dioxolanes.
Heterogeneous Catalysis: The use of supported heterogeneous catalysts is a key area of future research. d-nb.info These catalysts offer advantages in terms of separation, reusability, and potential for continuous flow processes. Materials like functionalized silica (B1680970), metal-organic frameworks (MOFs), and supported metal nanoparticles are being investigated for their catalytic activity in ketalization reactions.
Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. digitellinc.comchemistryforsustainability.org The development of chiral organocatalysts could enable the enantioselective synthesis of chiral dioxolanes. researchgate.net This is particularly relevant for applications in pharmaceuticals and fine chemicals where stereochemistry is critical.
Photocatalysis and Biocatalysis: Light-driven photocatalytic methods offer a green and mild approach to dioxolane synthesis. techlinkcenter.org Concurrently, the integration of biocatalysis, using enzymes to perform specific transformations, with traditional chemical catalysis in chemoenzymatic cascades, presents a powerful strategy for the synthesis of complex dioxolane structures under mild conditions. d-nb.inforwth-aachen.de Ruthenium-based molecular catalysts have shown promise in the conversion of bio-derived diols to dioxolanes. d-nb.info
Advanced Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches
A deeper understanding of the relationship between the structure of 2,2-disubstituted dioxolanes and their reactivity is essential for designing new materials and predicting their behavior. The long alkyl chains in this compound, for instance, will significantly influence its physical properties and steric hindrance around the dioxolane core.
Mechanistic Studies: Detailed mechanistic studies on the formation and hydrolysis of these ketals under various conditions will provide valuable insights. nih.govpurkh.com The stability of the dioxolane ring is influenced by both steric and electronic effects of the substituents at the C2 position. semanticscholar.org
Computational Chemistry: The use of computational chemistry, including density functional theory (DFT) calculations, can complement experimental studies by providing detailed information on reaction pathways, transition states, and the electronic structure of intermediates. acs.org This integrated approach can accelerate the design of new dioxolane derivatives with desired properties.
Expansion of Dioxolane-Derived Materials for Niche and High-Performance Applications
While 1,3-dioxolane (B20135) itself is used as a solvent and a comonomer in polyacetals, the introduction of long alkyl chains at the C2 position, as in this compound, can lead to materials with unique properties for niche and high-performance applications. wikipedia.orgsilverfernchemical.com
Polymers and Materials: Dioxolane-containing polymers are being explored for various applications. For example, perfluorinated dioxolane-based polymers have shown superior gas separation properties. acs.org The long alkyl chains could act as internal plasticizers, leading to polymers with increased flexibility and processability. Cyclic ketene (B1206846) acetals are another class of dioxolane-derived monomers used to create degradable polymers for biomedical applications. tcichemicals.comrsc.org Recent research has also focused on the synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) as a chemically recyclable thermoplastic with excellent mechanical properties. acs.orgescholarship.org
Fuel Additives and Solvents: Dioxolanes derived from biomass are being investigated as potential gasoline and diesel fuel additives due to their high octane (B31449) numbers and ability to reduce particulate emissions. techlinkcenter.orgsemanticscholar.org The long alkyl chains in this compound would likely enhance its miscibility with hydrocarbon fuels. Additionally, the unique solvency properties imparted by the combination of the polar dioxolane ring and the nonpolar alkyl chains could make such compounds interesting as specialty solvents.
Fragrances and Flavors: The fragrance and flavor industry utilizes a wide variety of structurally diverse molecules. The specific combination of the dioxolane core with long alkyl chains could lead to novel compounds with interesting olfactory properties, an area ripe for exploration.
Comprehensive Environmental Impact Assessments and Design of Inherently Safer Dioxolane Derivatives
As with any chemical, a thorough assessment of the environmental impact of this compound and its derivatives is crucial. The principles of green chemistry provide a framework for designing safer chemicals with reduced toxicity and enhanced biodegradability. acs.orgpurkh.comskpharmteco.comaecsystemsusa.com
Biodegradability and Ecotoxicity: Future research should focus on evaluating the biodegradability of long-chain 2,2-disubstituted dioxolanes. The presence of the acetal (B89532) linkage may offer a point of hydrolytic instability, potentially leading to more readily biodegradable products compared to their purely hydrocarbon counterparts. Ecotoxicity studies will be necessary to understand their impact on aquatic and terrestrial ecosystems. While 1,4-dioxane (B91453) is a persistent environmental contaminant, the biodegradability of 1,3-dioxolanes can be significantly different. slenvironment.com
Further Advances in Stereochemical Control for Chiral Dioxolane Synthesis
The synthesis of chiral molecules with high stereochemical purity is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications. nih.gov The 1,3-dioxolane ring can possess stereogenic centers, and controlling their configuration is a significant area for future research.
Asymmetric Catalysis: The development of new chiral catalysts, including metal complexes and organocatalysts, will be key to achieving high enantioselectivity in the synthesis of chiral 2,2-disubstituted dioxolanes. researchgate.netorganic-chemistry.org For instance, chiral binaphthyldiimine-Ni(II) complexes have been shown to catalyze the asymmetric cycloaddition to form cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org
Chiral Auxiliaries and Substrates: The use of chiral diols derived from renewable resources as starting materials can provide a straightforward route to chiral dioxolanes. mdpi.com Additionally, the development of new chiral auxiliaries that can be temporarily attached to the reacting molecules to direct the stereochemical outcome of the reaction will continue to be an important strategy.
Stereoselective Reactions: Research into stereoselective reactions that create the dioxolane ring with a specific three-dimensional arrangement will be crucial. This includes diastereoselective reactions where the existing stereocenters in the starting materials influence the formation of new stereocenters. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
